molecular formula C26H23N3O B2443567 3-(4-ethoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-44-6

3-(4-ethoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2443567
CAS No.: 866347-44-6
M. Wt: 393.49
InChI Key: WLRQOWATPHLHHE-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family, a class of nitrogen-containing heterocycles known for their versatile research applications in medicinal chemistry and materials science . Pyrazolo[4,3-c]quinoline derivatives have demonstrated significant potential in pharmacological research, particularly as anti-inflammatory agents. Studies on structurally similar compounds have shown potent inhibition of nitric oxide (NO) production and suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression in cellular models, making them promising scaffolds for investigating inflammatory pathways . Furthermore, the inherent pyrazoloquinoline structure is a privileged scaffold for developing fluorescent sensors and organic light-emitting materials, as these compounds often exhibit intense fluorescence in both solution and solid states . The specific substitution pattern on this compound—featuring a 4-ethoxyphenyl group at the 3-position and a 4-methylbenzyl group at the 5-position—suggests potential for tailored electronic properties and biological activity, offering researchers a valuable building block for structure-activity relationship (SAR) studies and the development of new chemical probes or functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-3-30-21-14-12-20(13-15-21)25-23-17-29(16-19-10-8-18(2)9-11-19)24-7-5-4-6-22(24)26(23)28-27-25/h4-15,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRQOWATPHLHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aniline derivatives with suitable aldehydes or ketones under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Biological Activities

The compound has been studied for its various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Notable applications include:

  • Antimicrobial Activity :
    • Research indicates that derivatives of pyrazoloquinoline exhibit significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis and other bacteria .
    • A study demonstrated that modifications to the pyrazoloquinoline structure can enhance antimicrobial efficacy, indicating that 3-(4-ethoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline may also possess similar properties .
  • Anticancer Potential :
    • Compounds in the pyrazoloquinoline class have been investigated for their anticancer properties. They may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
    • Specific derivatives have shown promise in targeting cancer pathways, suggesting that this compound could be further explored for anticancer drug development .
  • Anti-inflammatory Effects :
    • The structural features of pyrazoloquinolines allow for interaction with inflammatory pathways. Some derivatives have exhibited anti-inflammatory activity by inhibiting pro-inflammatory cytokines .

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances evaluated a series of pyrazoloquinoline derivatives against various microbial strains. Among them, compounds structurally related to this compound exhibited significant inhibition against Pseudomonas aeruginosa and Mycobacterium smegmatis, suggesting potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of pyrazoloquinolines, researchers synthesized several derivatives and tested their effects on human cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity against breast cancer cells, highlighting the therapeutic potential of compounds like this compound .

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of kinase enzymes or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern on the pyrazoloquinoline scaffold. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

3-(4-ethoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential therapeutic applications, especially in oncology and antimicrobial research.

Chemical Structure

The compound's structure features a pyrazoloquinoline core with various substituents that enhance its biological activity. The presence of the ethoxy and methylphenyl groups contributes to its unique properties, influencing both reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that it may inhibit key enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth. For instance, similar compounds have demonstrated inhibition of tyrosine kinases and estrogen receptors, which are critical in various cancer pathways .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Description Reference
Anticancer Activity Inhibits cancer cell lines including melanoma and breast cancer with GI50 values as low as 0.1 μM.
Antimicrobial Activity Exhibits significant antimicrobial properties against various pathogens.
Anti-inflammatory Effects Potential to reduce inflammation through inhibition of specific pathways.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study involving tetrahydro-3H-pyrazolo[4,3-f]quinoline derivatives demonstrated potent anticancer effects against multiple cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line). The most active compounds showed GI50 values below 0.1 μM, indicating strong growth inhibition capabilities .
  • Antimicrobial Evaluation :
    • In vitro studies have shown that derivatives related to pyrazoloquinolines exhibit significant antimicrobial activity against pathogens like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, showcasing their potential as effective antimicrobial agents .
  • Inflammation Studies :
    • Research has indicated that certain pyrazoloquinoline derivatives possess anti-inflammatory properties by modulating inflammatory pathways. This suggests their potential use in treating inflammation-related disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for constructing the pyrazolo[4,3-c]quinoline core, and how do reaction conditions impact regioselectivity?

  • Methodology : The pyrazolo[4,3-c]quinoline scaffold can be synthesized via condensation reactions starting from 2,4-dichloroquinoline-3-carbonitrile derivatives. Alkylation or arylation at the 3- and 5-positions requires careful control of temperature, solvent (e.g., DMSO/Et₂O), and catalysts (e.g., NaH) to direct regioselectivity. For example, alkylation at the 5-position with 4-methylbenzyl groups may involve nucleophilic substitution under anhydrous conditions .
  • Key Considerations : Competitive alkylation pathways can lead to byproducts; regioselectivity is influenced by steric hindrance and electronic effects of substituents.

Q. What analytical techniques are essential for structural elucidation and purity assessment of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and detect stereochemical anomalies (e.g., coupling constants for ethoxyphenyl groups) .
  • Mass Spectrometry : High-resolution MS (Exact Mass: ~466.215) verifies molecular formula .
  • X-ray Crystallography : Resolves crystal packing and absolute configuration, particularly for chiral centers in derivatives .
    • Purity Validation : HPLC with UV detection (λ ~254 nm) and TLC (silica gel, ethyl acetate/hexane) assess synthetic intermediates .

Q. How can researchers perform initial biological screening to identify potential receptor targets?

  • Methodology :

  • β-Arrestin Recruitment Assays : Use U2OS cells expressing NTR1 or GPR35 receptors. The compound is tested at concentrations (e.g., 10 µM) alongside controls (e.g., zaprinast for GPR35). Signal windows are quantified via luminescence .
  • Dose-Response Curves : EC₅₀ values are calculated using nonlinear regression (e.g., 4-parameter logistic model) to evaluate potency and selectivity .

Advanced Research Questions

Q. How do substituents at the 3- and 5-positions modulate binding affinity to neurotensin receptors (NTR1/NTR2)?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically replace the 4-ethoxyphenyl (3-position) and 4-methylbenzyl (5-position) groups with bulkier (e.g., 4-propylphenyl) or polar (e.g., 4-hydroxyphenyl) analogs.
  • In Vitro Binding Assays : Compare IC₅₀ values across analogs using competitive radioligand displacement (e.g., 3^3H-neurotensin). The ethoxy group may enhance lipophilicity, improving membrane permeability, while methylbenzyl could stabilize hydrophobic receptor pockets .

Q. What experimental approaches resolve contradictions in activity data across different assay formats (e.g., β-arrestin vs. cAMP assays)?

  • Methodology :

  • Orthogonal Assays : Replicate findings in parallel assays (e.g., calcium flux for Gq-coupled activity, cAMP accumulation for Gi/o-coupled receptors).
  • Biophysical Validation : Surface plasmon resonance (SPR) measures direct binding kinetics (kₒₙ/kₒff) to isolate artifacts from functional responses .
    • Case Study : Discrepancies in GPR35 activity may arise from assay-specific bias (e.g., β-arrestin vs. G-protein coupling); use pathway-selective inhibitors (e.g., GRK2 knockdown) to dissect mechanisms .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • Methodology :

  • ADME Prediction : Tools like SwissADME predict metabolic hotspots (e.g., ethoxy group demethylation). Introduce electron-withdrawing groups (e.g., fluorine) at para positions to block oxidative metabolism .
  • CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 using human liver microsomes and LC-MS/MS metabolite profiling .

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